2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one
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Overview
Description
2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core substituted with a tetrahydroisoxazolo group, making it a subject of interest for its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydroisoxazolo Group: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydroisoxazolo ring.
Attachment to the Pyridazinone Core: The tetrahydroisoxazolo group is then coupled with a pyridazinone derivative through a series of condensation reactions.
Methylation: The final step involves the methylation of the pyridazinone core to introduce the 2-methyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoxazolo ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohol derivatives.
Substitution: The methyl group and other substituents on the pyridazinone core can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation Products: Oxo derivatives of the tetrahydroisoxazolo ring.
Reduction Products: Alcohol derivatives of the carbonyl group.
Substitution Products: Halogenated derivatives of the pyridazinone core.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic systems.
Biology
Biologically, the compound is investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to interact with specific enzymes or receptors could lead to the development of new treatments for diseases.
Industry
Industrially, the compound could be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-ol: Known for its activity as a GABA agonist.
6,7-dihydro-4H-triazolo[4,5-c]pyridine derivatives: Studied for their potential as P2X7 antagonists.
Uniqueness
What sets 2-methyl-6-(4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-5-carbonyl)pyridazin-3(2H)-one apart is its combination of a pyridazinone core with a tetrahydroisoxazolo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carbonyl)-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-15-11(17)3-2-9(14-15)12(18)16-5-4-10-8(7-16)6-13-19-10/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIHRGDXOFBRIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC3=C(C2)C=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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